Chlorophyllin
Overview
Description
Chlorophyllin refers to any one of a group of closely related water-soluble salts that are semi-synthetic derivatives of chlorophyll . Its most common form is a sodium/copper derivative used as a food additive and in alternative medicine . Chlorophyllin is the active ingredient in a number of internally taken preparations intended to reduce odors associated with incontinence, colostomies, and similar procedures, as well as body odor in general .
Synthesis Analysis
Chlorophyll mutants in Brassica napus are mostly used for mapping and location research but are rarely used for physiological research . The mutant had sparse chloroplast distribution and weak autofluorescence .Molecular Structure Analysis
Chlorophyll is a derivative of porphyrin. The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium. There is a pyrrole ring structure with four carbons and nitrogen .Chemical Reactions Analysis
Chlorophylls and their derivatives are often analyzed by liquid chromatography coupled with a diode array detector (DAD) . A deeper analysis has been achieved through the mass spectrophotometric (MS) studies of chlorophyll compounds .Physical And Chemical Properties Analysis
Chlorophyll is a chlorin pigment, related to the porphyrin containing iron compound known as heme. At the center of the ring is a magnesium ion .Scientific Research Applications
Health Benefits
Chlorophylls, including Chlorophyllin, are abundantly found in green fruits and vegetables that form an integral part of our diet . These photosynthetic pigments and their derivatives possess therapeutic properties . They exhibit a wide range of beneficial effects, including antioxidant, antimutagenic, antigenotoxic, anti-cancer, and anti-obesogenic activities .
Photosynthesis
Chlorophylls play a crucial role in photosynthesis . The light energy absorbed by chlorophyll and other pigments is used to drive the transfer of electrons, which results in the production of ATP and NADPH .
Organo-Photocatalyst in Organic Syntheses
In the recent past, chlorophyll has also been utilized as an efficient organo-photocatalyst in several organic syntheses . The inexpensive, ubiquitous nature of chlorophyll endorses it as an appealing green alternative to transition metal photocatalysts .
Detection and Quantification of Damage in Photosynthetic Apparatus
Chlorophyll a fluorescence is one of the most highly informative, rapid and non-destructive diagnostic methods for the detection and quantification of damage in the photosynthetic apparatus caused by environmental stress .
Chemopreventive Agent
Recent studies have shed light on the potential benefits of chlorophyllin as a chemopreventive agent . Although in vitro and in vivo studies suggest its anticancer effects, evidence of its efficacy in humans remains scarce .
Reducing DNA Damage
In animal models of AFB 1 -induced liver cancer, administration of SCC at the same time as dietary AFB 1 exposure significantly reduces AFB 1 -induced DNA damage in the livers of rainbow trout and rats .
Mechanism of Action
Target of Action
Chlorophyllin, a water-soluble semi-synthetic derivative of chlorophyll, is recognized to confer a wide range of health benefits . It targets multiple molecules and pathways involved in the metabolism of carcinogens, cell cycle progression, evasion of apoptosis, invasion, and angiogenesis . It also interacts with environmental mutagens such as polycyclic aromatic hydrocarbons .
Mode of Action
Chlorophyllin’s mode of action involves forming a strong noncovalent complex with certain carcinogens, thereby inhibiting their genotoxic effects . For instance, it binds to aflatoxin-B1, a potent inducer of hepatocellular carcinoma, inhibiting hepatic aflatoxin-DNA adduction and hepatocarcinogenesis .
Biochemical Pathways
Chlorophyllin affects several biochemical pathways. It exhibits ameliorative effects against food additive-induced genotoxicity by elevating the expression of DNA repair proteins p53 and PARP . This action helps to counteract mitochondrial dysfunction, which can be beneficial in managing diseases like diabetes and cancer .
Pharmacokinetics
Being water-soluble , it is likely to have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of chlorophyllin’s action are diverse. It exhibits potent antigenotoxic, antioxidant, and anticancer effects . It has been validated to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . These effects suggest that chlorophyllin may be used as a therapeutic tool for the management of diseases like diabetes and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlorophyllin. For instance, light, temperature, metal ions, water, oxygen, and altitude can affect chlorophyll metabolism in angiosperms . Understanding these effects is crucial for comprehending and preserving the homeostasis of chlorophyll metabolism .
Safety and Hazards
Future Directions
Chlorophyllin-assisted photodynamic therapy significantly induced cytotoxicity, and the optimal conditions were determined based on the results, including laser irradiation time, laser power density, and chlorophyllin concentration . This work provides comprehensive research of CsPIFs and would be helpful to further promote the regulation mechanism of PIF on chlorophyll metabolism in C. sinensis .
properties
IUPAC Name |
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045956 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
11006-34-1 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.